molecular formula C13H16O2 B3148898 Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 66041-55-2

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B3148898
CAS No.: 66041-55-2
M. Wt: 204.26 g/mol
InChI Key: YNGYAVXHTVNYBC-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 66041-55-2) is a synthetic organic compound with the molecular formula C 13 H 16 O 2 and a molecular weight of 204.27 g/mol . As an ester derivative of tetralin (1,2,3,4-tetrahydronaphthalene), it serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research . The compound features a carboxylate group at the 1-position of the partially saturated naphthalene ring system, making it a valuable precursor for the synthesis of more complex structures. While specific pharmacological targets for this exact molecule may not be fully characterized, its structural analogs, such as oxo-tetrahydronaphthalene carboxylates, are frequently employed in synthetic routes for drug discovery and the development of fine chemicals . Researchers utilize this compound exclusively for laboratory investigations. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGYAVXHTVNYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by the esterification of the resulting compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and esterification units. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield alcohols and amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

  • Industry: It is utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to biological responses such as anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate with analogs differing in substituents, ester groups, or functionalization patterns. Data are synthesized from the provided evidence (see Table 1).

Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Yield (%) Spectral Data Highlights Reference
This compound Ethyl ester at 1-position C₁₃H₁₆O₂ Pharmaceutical intermediate; lignan synthesis N/A Purity ≥97%
Methyl 1,2,3,4-tetrahydro-1-naphthalenecarboxylate Methyl ester at 1-position C₁₂H₁₄O₂ Synthetic intermediate N/A CAS 17502-86-2
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Ketone (1-oxo), ethyl ester at 2-position C₁₃H₁₄O₃ NSC 71870; synthetic intermediate N/A Synonyms listed
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Hydroxyl at 1-position, ester at 2-position C₁₃H₁₆O₃ Potential bioactive derivative N/A CAS 63815-32-7
(±)-Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e) Cyano, methoxy groups; isoquinoline core C₁₅H₁₈N₂O₄ High-yield synthesis (82%) 82 <sup>1</sup>H-NMR, FT-IR, HRMS
Ethyl 4-(4-aminophenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate Aminophenyl at 4-position C₁₉H₂₁NO₂ Anticandidate for cancer cell line inhibition "Good" Evaluated against MCF-7, NCI-H460
Methyl 1-(phenylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate (78c) Phenylamino at 1-position, methyl ester C₁₈H₁₉NO₂ N-H insertion product; moderate yield (54%) 54 FT-IR: 1728 cm⁻¹ (ester C=O)

Structural Modifications and Reactivity

  • Ethyl esters generally offer better solubility in organic solvents compared to methyl analogs.
  • Functional Group Additions: Introduction of electron-withdrawing groups (e.g., cyano in ) increases electrophilicity at the α-carbon, facilitating further reactions such as nucleophilic additions. Conversely, hydroxyl or amino groups (e.g., ) enhance hydrogen-bonding capacity, influencing biological activity.
  • Positional Isomerism : Shifting the ester from the 1- to 2-position (e.g., ) alters the molecule’s electronic distribution and steric profile, affecting its interaction with biological targets or catalysts.

Biological Activity

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (ETN) is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine.

Chemical Structure and Properties

ETN is a derivative of tetrahydronaphthalene characterized by the presence of a carboxylate ester functional group. Its molecular formula is C₁₃H₁₄O₃, and it has a molecular weight of 218.25 g/mol. The compound's structure allows it to participate in various biochemical reactions, making it a versatile candidate for drug development.

Biological Activities

Antimicrobial Properties
Research indicates that ETN exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Antioxidant Effects
ETN has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory and Anticancer Potential
The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis. Furthermore, preliminary studies suggest that ETN may inhibit cancer cell proliferation through modulation of specific signaling pathways. Its mechanism of action appears to involve the interaction with enzymes that regulate cell cycle progression and apoptosis.

The biological activity of ETN is attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : ETN acts as a hydrogen donor, facilitating reactions that may inhibit or activate specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : The compound influences gene expression related to inflammation and cancer progression, indicating its potential use in therapeutic interventions.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ETN against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.

Study on Antioxidant Activity

In a laboratory setting, ETN demonstrated a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. At higher concentrations (100 µg/mL), it exhibited over 80% inhibition of radical formation.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylateLowModerateHigh
Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylateHighHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
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Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

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